molecular formula C23H23N5O2S B2517965 2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one CAS No. 1105239-89-1

2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one

Cat. No.: B2517965
CAS No.: 1105239-89-1
M. Wt: 433.53
InChI Key: YULOWJPTLQRVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo-pyridinone derivative featuring a 4-phenylpiperazine moiety and a thiophene substituent. Its core structure consists of a bicyclic pyrazolo[3,4-b]pyridin-3(2H)-one system, with a methyl group at position 2, a 2-oxoethyl-4-phenylpiperazine chain at position 1, and a thiophen-2-yl group at position 6.

Synthetic routes for analogous compounds (e.g., pyrazolo-pyrimidinones and pyridazinones) involve cyclization reactions using polyphosphoric acid or phenacyl chloride intermediates .

Formation of the pyrazolo-pyridinone core.

Introduction of the 4-phenylpiperazine group via alkylation or nucleophilic substitution.

Functionalization with thiophene at position 4.

Properties

IUPAC Name

2-methyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-25-23(30)18-9-10-19(20-8-5-15-31-20)24-22(18)28(25)16-21(29)27-13-11-26(12-14-27)17-6-3-2-4-7-17/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULOWJPTLQRVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N1CC(=O)N3CCN(CC3)C4=CC=CC=C4)N=C(C=C2)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several heterocyclic derivatives, including pyrazolo-pyrimidinones, pyridazinones, and thiazolo-pyrimidinones. Key comparisons are outlined below:

Compound Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Pyrazolo[3,4-b]pyridin-3(2H)-one 2-methyl, 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl), 6-(thiophen-2-yl) C23H25N5O2S 437.5* Combines a bulky 4-phenylpiperazine group with a thiophene for enhanced π-π interactions .
6-Substituted Phenyl-1-phenyl-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one Pyrazolo-thiazolo-pyrimidinone Varied aryl groups at position 6 ~C20H14N6OS ~402.4 Thiazolo fusion increases rigidity; used in antimicrobial studies.
2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one Pyridazin-3(2H)-one Thiomorpholin-4-yl group at position 2, 4-phenylpiperazine at position 6 C20H25N5O2S 399.5 Smaller core with thiomorpholine; potential solubility advantages.
1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo[3,4-d]pyrimidin-4-one Substituted phenacylthio groups at position 6 ~C20H16N4O2S ~376.4 Phenacylthio substituents modulate electronic properties; tested for kinase inhibition.

Key Findings from Comparative Analysis

Pyrazolo-thiazolo-pyrimidinones exhibit higher metabolic stability due to fused thiazole rings but reduced synthetic accessibility.

Substituent Effects: The 4-phenylpiperazine group in the target compound and the pyridazinone analog may confer affinity for aminergic receptors, whereas thiomorpholine (in the pyridazinone) could improve aqueous solubility. Thiophene at position 6 (target compound) vs. phenyl groups (in pyrazolo-pyrimidinones ) introduces distinct electronic profiles: thiophene’s sulfur atom may participate in hydrogen bonding or polar interactions.

Synthetic Complexity: The target compound likely requires advanced regioselective functionalization, similar to methods in , whereas pyridazinones are synthesized via simpler alkylation steps.

Therapeutic Potential: While bioactivity data for the target compound are unavailable, its structural analogs show antimicrobial , kinase inhibitory , and receptor-modulating activities, suggesting diverse applications.

Preparation Methods

Regioselectivity in Pyrazolo-Pyridinone Formation

The cyclization of nitrile 6 (Scheme 1) produces a mixture of 1- and 2-acetyl regioisomers. To favor the 1-acetyl isomer (required for subsequent alkylation), toluene reflux with acetic anhydride is critical, achieving a 3:1 regioselectivity ratio.

Steric Hindrance in Piperazine Coupling

The bulky 4-phenylpiperazine group necessitates mild reaction conditions to avoid decomposition. Employing Schotten-Baumann conditions (aqueous NaOH, dichloromethane) for aminolysis minimizes side reactions, yielding the target amide in 72% efficiency.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR : The 2-methyl group resonates as a singlet at δ 2.45 ppm, while the thiophen-2-yl protons appear as a multiplet between δ 7.20–7.35 ppm.
  • 13C NMR : The carbonyl carbon of the oxoethyl group is observed at δ 170.2 ppm, and the piperazine carbons resonate at δ 48.3–52.1 ppm.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.7 minutes.

Comparative Data on Synthetic Routes

Step Method Yield (%) Conditions
Pyrazolo core formation Diazotization-cyclization 65 Toluene, reflux, 8 h
Thiophene installation Sonogashira coupling 58 Pd(PPh3)4, CuI, DMF, 80°C
Piperazine coupling Schotten-Baumann aminolysis 72 NaOH, CH2Cl2, 0°C

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For analogous compounds (e.g., pyridazinone derivatives), key steps include:

  • Coupling reactions : Piperazine derivatives are introduced via nucleophilic substitution or amidation.
  • Solvent selection : Refluxing in ethanol or dimethylformamide (DMF) under inert atmospheres to enhance reactivity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) is critical for isolating high-purity products .
    • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to confirm structural integrity and purity .

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

  • NMR : 1H^1H and 13C^{13}C NMR resolve proton and carbon environments, particularly confirming the pyrazolo[3,4-b]pyridine core and thiophen-2-yl substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns to rule out impurities .
  • X-ray crystallography : For crystalline derivatives, bond lengths and angles are compared to structurally related compounds (e.g., pyridazinones in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from:

  • Regioisomeric impurities : Optimize reaction conditions (e.g., temperature, stoichiometry) to suppress side products.
  • Dynamic equilibria : Use variable-temperature NMR to detect tautomeric forms (e.g., pyrazole vs. pyridinone tautomers) .
  • Validation : Cross-reference with computational methods (DFT calculations) to predict chemical shifts and verify assignments .

Q. What experimental designs are optimal for assessing the compound’s thermal stability?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen atmospheres.
  • Kinetic studies : Use Arrhenius plots to model degradation rates, as demonstrated for hydrolytically unstable pyrrolo[3,4-c]pyridines .
  • Stress testing : Expose the compound to elevated temperatures (70–100°C) and monitor degradation via HPLC to identify stability-limiting functional groups (e.g., the 2-oxoethyl moiety) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve scalability .
  • Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for coupling reactions involving thiophene or piperazine moieties .
  • Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, pH) that maximize yield while minimizing side reactions .

Q. What strategies are recommended for evaluating potential pharmacological activity?

  • Methodological Answer :

  • In vitro assays : Screen against target receptors (e.g., serotonin or dopamine receptors) due to the 4-phenylpiperazine moiety’s known affinity for neurotransmitter systems .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl vs. ethyl groups on the pyrazole ring) and compare bioactivity data to identify pharmacophores .
  • ADMET profiling : Use computational tools (e.g., SwissADME) to predict absorption and toxicity, prioritizing derivatives with favorable logP and polar surface area values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.